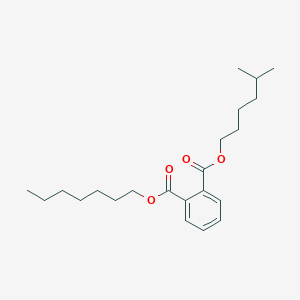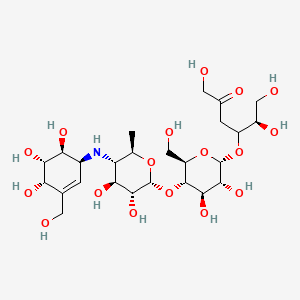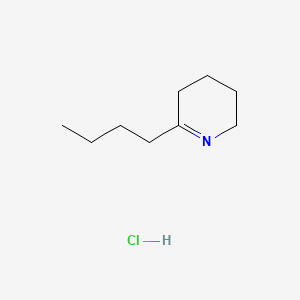
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves the reaction of pyridine derivatives with butyl groups under controlled conditions. One common method involves the use of amyl diamine as a raw material, which is then subjected to a series of chemical reactions to form the desired product . The reaction conditions often include the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitate the formation of the tetrahydropyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion efficiency and minimal environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield various substituted tetrahydropyridines .
Scientific Research Applications
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer and anti-tubercular agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride is unique compared to other similar compounds due to its specific butyl substitution and tetrahydropyridine ring structure. Similar compounds include 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . Each of these compounds has distinct chemical properties and biological activities, making them suitable for different applications. The butyl substitution in this compound enhances its lipophilicity and ability to interact with lipid membranes, which can be advantageous in certain research contexts .
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
6-butyl-2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h2-8H2,1H3;1H |
InChI Key |
YVZXMKZQGMPGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
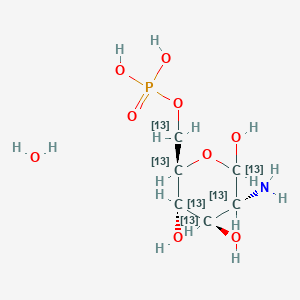
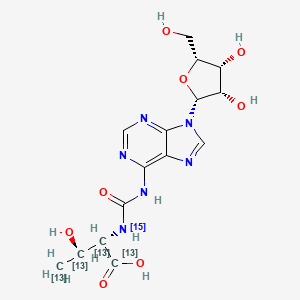

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
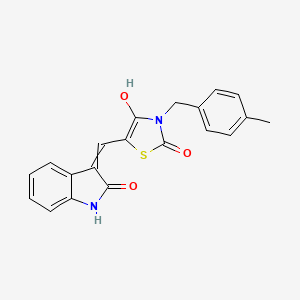
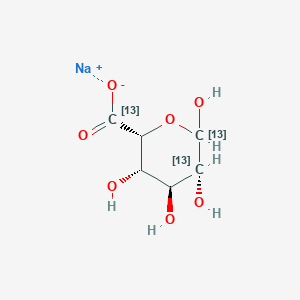
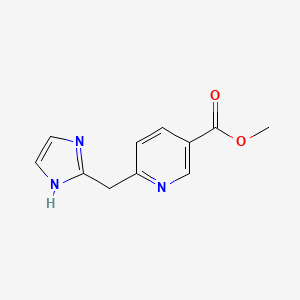
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
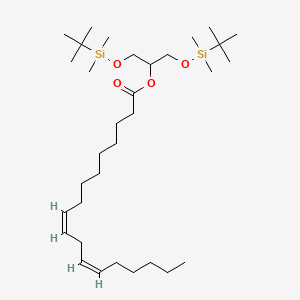
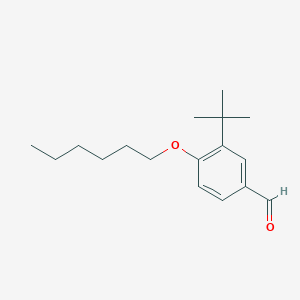
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
